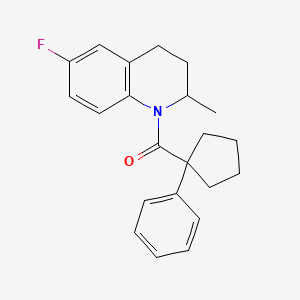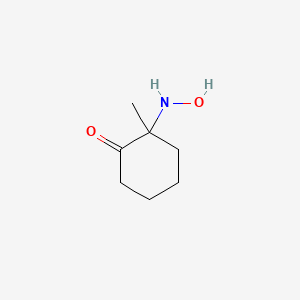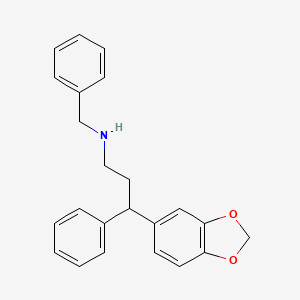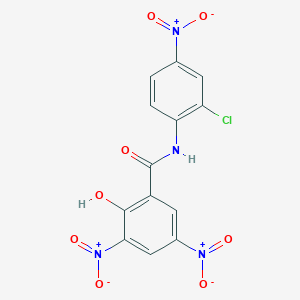
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-phenylcyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenylcyclopentanecarbonyl group attached to a dihydroquinoline core
Vorbereitungsmethoden
The synthesis of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline typically involves multiple steps, including the formation of the quinoline core and the subsequent introduction of the fluorine, methyl, and phenylcyclopentanecarbonyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Methyl Group: Methylation is typically carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Phenylcyclopentanecarbonyl Group: This step may involve the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired carbonyl bond.
Analyse Chemischer Reaktionen
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline products.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it a candidate for use in materials science and catalysis.
Wirkmechanismus
The mechanism of action of 6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-1,2,3,4-tetrahydroquinoline: This compound differs by the degree of hydrogenation of the quinoline core.
6-fluoro-2-methyl-1-(1-phenylcyclopentanecarbonyl)-quinoline: This compound lacks the dihydro component, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C22H24FNO |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(1-phenylcyclopentyl)methanone |
InChI |
InChI=1S/C22H24FNO/c1-16-9-10-17-15-19(23)11-12-20(17)24(16)21(25)22(13-5-6-14-22)18-7-3-2-4-8-18/h2-4,7-8,11-12,15-16H,5-6,9-10,13-14H2,1H3 |
InChI-Schlüssel |
POLPGHNZUAZXSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1C(=O)C3(CCCC3)C4=CC=CC=C4)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)
![1-benzyl-4-(2-hydroxy-5-methylphenyl)-3-methyl-4,6,7,8-tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one](/img/structure/B15153062.png)
![2-(2-methylphenoxy)-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15153063.png)
![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
![Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15153074.png)
![3-hydroxy-4-(4-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15153076.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B15153081.png)


![1-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)methanamine](/img/structure/B15153089.png)
![2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B15153104.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15153118.png)

